N-(4-fluorobenzyl)thiourea

Vue d'ensemble

Description

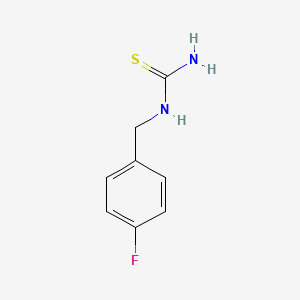

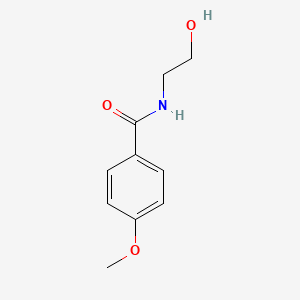

N-(4-fluorobenzyl)thiourea is a chemical compound with the molecular formula C8H9FN2S . It is also known by other names such as 4-Fluorobenzylisothiocyanate or 4-FBITC.

Molecular Structure Analysis

The molecular structure of N-(4-fluorobenzyl)thiourea consists of a thiourea group attached to a 4-fluorobenzyl group . The molecular weight of the compound is 184.24 g/mol . The InChIKey, a unique identifier for the compound, is UZJXXZZIIAZHAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-(4-fluorobenzyl)thiourea has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 184.04704763 g/mol . The topological polar surface area of the compound is 70.1 Ų .Applications De Recherche Scientifique

-

Synthesis and Crystal Structure Analysis

- Field : Chemistry

- Application : Thiourea derivatives are used in the synthesis of various compounds. For instance, N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide compound was synthesized .

- Method : Single crystals of the compound were obtained by slow evaporation of N,N′-bis(4-chlorophenyl)thiourea in N,N-dimethylformamide through recrystallization under mild condition .

- Results : The synthesized compound crystallized in the monoclinic space group P 2 1 / c with specific cell parameters .

-

Pharmacological Evaluation

- Field : Pharmacology

- Application : Thiourea derivatives have been evaluated for their pharmacological properties, including their antibacterial and antioxidant potentials .

- Method : The synthesized compounds were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .

- Results : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

-

Catalysis

- Field : Organic Chemistry

- Application : Thiourea catalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea known as Schreiner thiourea, have been widely used for several nucleophilic additions .

- Method : Thiourea catalysts act as hydrogen bond donor catalysts and activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles .

- Results : The use of thiourea catalysts has enabled several nucleophilic additions and other reactions .

-

Pharmaceuticals

- Field : Pharmacology

- Application : Thiourea derivatives are used in the synthesis of several drug molecules such as thioacetazone, enzalutamide, and thiocarlide .

- Method : Thiourea acts as a hydrogen bond donor catalyst, which has been widely used for several nucleophilic additions and other reactions .

- Results : The use of thiourea catalysts has enabled the synthesis of several drug molecules .

-

Potential Inhibitor for New Drug

- Field : Drug Discovery

- Application : Certain thiourea derivatives can act as potential inhibitors for new drugs .

- Method : The reactivity, interactivity with water, and compatibility of the thiourea derivative with frequently used excipients have been studied by combined application of density functional theory (DFT) and molecular dynamics (MD) simulations .

- Results : Molecular dynamics and docking show that certain thiourea derivatives can act as a potential inhibitor for new drugs .

-

Industrial Applications

- Field : Industrial Chemistry

- Application : Thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .

- Method : Thioureas are used as intermediates in several organic synthetic reactions .

- Results : Thioureas have played an exceptional role in almost every branch of chemistry .

-

In Silico Modeling

- Field : Computational Chemistry

- Application : Certain thiourea derivatives can act as potential inhibitors for new drugs .

- Method : The reactivity, interactivity with water, and compatibility of the thiourea derivative with frequently used excipients have been studied by combined application of density functional theory (DFT) and molecular dynamics (MD) simulations .

- Results : Molecular dynamics and docking show that certain thiourea derivatives can act as a potential inhibitor for new drugs .

-

Photographic Film and Textiles

- Field : Industrial Chemistry

- Application : Thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .

- Method : Thioureas are used as intermediates in several organic synthetic reactions .

- Results : Thioureas have played an exceptional role in almost every branch of chemistry .

-

Rodenticides and Insecticides

- Field : Pest Control

- Application : Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .

- Method : Thioureas are used as intermediates in several organic synthetic reactions .

- Results : Thioureas have played an exceptional role in almost every branch of chemistry .

Propriétés

IUPAC Name |

(4-fluorophenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXXZZIIAZHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385072 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)thiourea | |

CAS RN |

405-74-3 | |

| Record name | N-(4-fluorobenzyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)